DPP-4 Inhibitory Potency: (2R,2'S,trans)-7-Hydroxy-saxagliptin Retains Nanomolar Ki Despite Being 2-Fold Less Potent Than Parent Saxagliptin, Yet Remains 5- to 7-Fold More Potent Than Sitagliptin and Vildagliptin
(2R,2'S,trans)-7-Hydroxy-saxagliptin (5-hydroxy saxagliptin, M2) inhibits human recombinant DPP-4 with a Ki of 2.6 nM at 37°C, compared with the parent drug saxagliptin (Ki = 1.3 nM), representing an approximately 2-fold reduction in potency [1]. Despite this reduction relative to the parent, the metabolite remains substantially more potent than the clinically established DPP-4 inhibitors sitagliptin (Ki = 18 nM, ~7-fold less potent than M2) and vildagliptin (Ki = 13 nM, ~5-fold less potent than M2) [1]. The Ki was determined using human recombinant DPP-4 enzyme with H-Gly-Pro-AMC as substrate at 37°C [1].
| Evidence Dimension | DPP-4 enzyme inhibitory constant (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 2.6 nM (human recombinant DPP-4, 37°C) |
| Comparator Or Baseline | Saxagliptin Ki = 1.3 nM; Sitagliptin Ki = 18 nM; Vildagliptin Ki = 13 nM (all human recombinant DPP-4, 37°C) |
| Quantified Difference | 2-fold less potent vs saxagliptin; ~7-fold more potent vs sitagliptin; ~5-fold more potent vs vildagliptin |
| Conditions | Human recombinant DPP-4 enzyme; H-Gly-Pro-AMC substrate; 37°C; Wang et al. 2012 BMC Pharmacol |
Why This Matters
This establishes the compound's intrinsic potency tier: it sits between the parent drug and other DPP-4 inhibitors, making it essential as both an active contributor to saxagliptin's overall pharmacodynamic effect and as a potency-calibrated reference standard for bioanalytical method development.
- [1] Wang A, Dorso C, Kopcho L, Locke G, Langish R, Harstad E, Shipkova P, Marcinkeviciene J, Hamann L, Kirby MS. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacol. 2012;12:2. doi:10.1186/1471-2210-12-2 View Source
